Ytterbium(III) trifluoromethanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

Ytterbium triflate's primary application lies in organic synthesis due to its unique properties:

- High catalytic activity: Yb(OTf)₃ exhibits high catalytic activity in various organic reactions, including aldol condensations, Michael additions, Mannich reactions, Friedel-Crafts reactions, and Diels-Alder reactions []. This allows for efficient synthesis of complex organic molecules with high yields and selectivity.

- Low catalyst loading: Typically, only a small amount of Yb(OTf)₃ (less than 10 mol%) is sufficient to promote the desired reaction, making it cost-effective and minimizing waste generation [].

- Reusability: Yb(OTf)₃ can often be recovered and reused in subsequent reactions without significant loss of activity, further enhancing its cost-effectiveness and reducing environmental impact [].

- Broad reaction scope: Ytterbium triflate demonstrates compatibility with a wide range of reaction conditions, including both organic solvents and aqueous media [, ]. This broad applicability allows researchers to explore diverse reaction pathways and synthesize various organic compounds.

These combined advantages make Ytterbium triflate a valuable tool for synthetic chemists, enabling efficient and selective synthesis of complex molecules for various research purposes.

Other Applications

Beyond organic synthesis, Ytterbium triflate finds applications in other scientific research areas:

- Material science: Yb(OTf)₃ can be used in the preparation of functional materials, such as catalysts, luminescent materials, and ion conductors [].

- Catalysis: Ytterbium triflate serves as a catalyst in various reactions beyond organic synthesis, including polymerization reactions and deprotection reactions [].

- Analytical chemistry: Yb(OTf)₃ can be employed as a Lewis acid in certain analytical techniques, such as mass spectrometry, for improved ionization efficiency of specific analytes [].

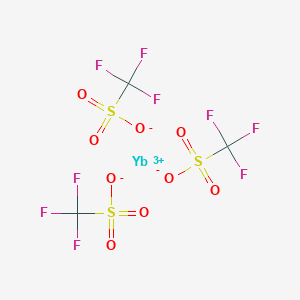

Ytterbium(III) trifluoromethanesulfonate is a chemical compound with the formula C₃F₉O₉S₃Yb and a molecular weight of approximately 620.24 g/mol. It is often encountered in its hydrated form, which is a white to almost white crystalline solid. This compound is known for its stability at room temperature and exhibits high thermal stability, making it suitable for various applications in both organic and inorganic chemistry .

- Catalytic reactions: It has been used as a catalyst in the synthesis of complex organic molecules, particularly in reactions involving imines and esters .

- Coordination chemistry: The compound can form coordination complexes with different ligands, enhancing its utility in synthetic pathways .

Ytterbium(III) trifluoromethanesulfonate can be synthesized through several methods:

- Direct Reaction: The compound can be prepared by reacting ytterbium oxide or hydroxide with trifluoromethanesulfonic acid under controlled conditions.

- Solvent-Assisted Synthesis: In some protocols, the reaction is carried out in organic solvents like dichloromethane to enhance solubility and reaction efficiency .

- Hydration Process: The anhydrous form can also be hydrated under specific conditions to yield the hydrated variant of the compound.

Ytterbium(III) trifluoromethanesulfonate finds applications across various fields:

- Catalysis: It serves as a Lewis acid catalyst in organic synthesis, particularly for reactions that require water tolerance.

- Material Science: The compound is utilized in the development of advanced materials, including those used in optics and electronics due to its unique properties .

- Research: It is employed in laboratory settings for studying coordination chemistry and catalysis mechanisms.

Studies on the interactions of ytterbium(III) trifluoromethanesulfonate with various ligands have shown that it can form stable complexes, which are important for understanding its catalytic behavior. These interactions are crucial for optimizing conditions in synthetic applications where this compound is used as a catalyst .

Ytterbium(III) trifluoromethanesulfonate shares similarities with other rare earth metal triflates and sulfonates. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ytterbium(III) triflate | C₃H₃F₉O₉S₃Yb | Known for high thermal stability |

| Lanthanum(III) trifluoromethanesulfonate | C₃F₉O₉S₃La | Similar catalytic properties but less stable |

| Cerium(III) trifluoromethanesulfonate | C₃F₉O₉S₃Ce | Exhibits different reactivity patterns |

| Neodymium(III) triflate | C₃H₃F₉O₉S₃Nd | More soluble in polar solvents |

Uniqueness: Ytterbium(III) trifluoromethanesulfonate is distinguished by its exceptional water tolerance compared to other similar compounds, making it particularly valuable in reactions where moisture is present or unavoidable .

Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) is synthesized via direct reaction between ytterbium(III) oxide (Yb₂O₃) and trifluoromethanesulfonic acid (TfOH). The protocol involves dissolving Yb₂O₃ in aqueous TfOH (1:1 v/v) under reflux at 100°C for 72 hours. The stoichiometric equation is:

$$ \text{Yb}2\text{O}3 + 6 \, \text{TfOH} \rightarrow 2 \, \text{Yb(OTf)}3 + 3 \, \text{H}2\text{O} $$

Post-reaction, unreacted Yb₂O₃ is removed via filtration, and the filtrate is evaporated under reduced pressure. The resultant hydrate (Yb(H₂O)₉₃) is dehydrated by heating at 180–200°C under vacuum (1 mmHg) for 48 hours. Commercial batches typically report >98% purity (chelometric titration).

Table 1: Synthesis Parameters for Yb(OTf)₃

| Parameter | Conditions |

|---|---|

| Reactants | Yb₂O₃, TfOH (1:6 molar ratio) |

| Solvent | Deionized water |

| Temperature | 100°C (reflux) |

| Reaction Time | 72 hours |

| Dehydration Conditions | 180–200°C, 1 mmHg, 48 hours |

Hydration and Dehydration Dynamics

Yb(OTf)₃ exhibits hygroscopicity, readily forming hydrates such as Yb(H₂O)₉₃. Hydration states influence catalytic activity, with hydrated forms showing reduced Lewis acidity in organic reactions. Dehydration restores catalytic efficiency by removing coordinated water molecules. Thermogravimetric analysis (TGA) reveals a 10–12% mass loss at 100–150°C, corresponding to the release of nine water molecules.

Table 2: Hydration States and Properties

| Form | Water Content | Catalytic Activity (Relative) |

|---|---|---|

| Hydrated | ~10% | Low |

| Anhydrous | <0.5% | High |

Crystalline and Amorphous Forms

Yb(OTf)₃ adopts distinct coordination geometries depending on the solvent environment:

- In aqueous solutions: Octa-coordinate [Yb(H₂O)₈]³⁺ with square antiprismatic geometry (Yb–O bond length: 2.38 Å).

- In dimethyl sulfoxide (DMSO): Hepta-coordinate [Yb(DMSO)₇]³⁺ with monoclinic symmetry (Yb–O bond length: 2.29 Å).

- In methanol: Hexa-coordinate [Yb(MeOH)₆]³⁺ with trigonal prismatic geometry.

X-ray diffraction (XRD) studies confirm crystalline phases, while rapid precipitation yields amorphous forms with broader XRD peaks.

Table 3: Structural Parameters of Yb(OTf)₃ Solvates

| Solvent | Coordination Number | Geometry | Yb–O Bond Length (Å) |

|---|---|---|---|

| H₂O | 8 | Square antiprismatic | 2.38 |

| DMSO | 7 | Monoclinic | 2.29 |

| MeOH | 6 | Trigonal prismatic | 2.34 |

Purification and Purity Control

Purification involves recrystallization from methanol or acetonitrile, yielding white crystalline solids. Key purity assessment methods include:

- Chelometric titration: Quantifies Yb³⁺ content (≥98% purity).

- Elemental analysis: Validates C, F, and S content (±0.3% theoretical values).

- Inductively coupled plasma optical emission spectroscopy (ICP-OES): Confirms Yb³⁺ concentration (99.99% metal basis).

- Thermogravimetric analysis (TGA): Monitors residual water content (<0.5% for anhydrous form).

Table 4: Purity Assessment Metrics

| Method | Target Specification |

|---|---|

| Chelometric titration | ≥98% Yb³⁺ |

| Elemental analysis | C: 5.8%, F: 27.6%, S: 15.5% |

| ICP-OES | 99.99% Yb |

| TGA | <0.5% H₂O |

Hydration States in Aqueous Media

Ytterbium(III) trifluoromethanesulfonate exhibits complex hydration behavior in aqueous solutions, characterized by coordination number transitions that distinguish it from other lanthanide triflates [10]. The ytterbium(III) ion demonstrates a preference for eight-coordinate square antiprismatic geometry in aqueous media, contrasting with the nine-coordinate tricapped trigonal prismatic structures commonly observed for lighter lanthanides [10] [27]. High-resolution optical spectroscopy combined with density functional theory calculations confirms that the ytterbium(III) aqua complex adopts a coordination number of eight with ytterbium-oxygen distances of approximately 2.32-2.33 Angstroms [10].

The hydration structure of ytterbium(III) in aqueous solutions reveals significant differences from the early lanthanide series members [27]. Computational studies at the coupled cluster singles and doubles with perturbative triples level demonstrate that ytterbium(III) preferentially forms eight-coordinate complexes rather than the nine-coordinate species favored by larger lanthanide ions [27]. The transition from nine-coordinate to eight-coordinate geometry occurs due to the decreasing ionic radius of ytterbium(III), which results in increased inter-ligand repulsion when attempting to accommodate nine water molecules in the first coordination sphere [21].

| Coordination Environment | Coordination Number | Geometry | Yb-O Distance (Å) |

|---|---|---|---|

| Aqueous solution | 8 | Square antiprismatic | 2.32-2.33 |

| Methanol solution | 8 | Square antiprismatic | ~2.35 |

| Dimethylformamide | 8 | Square antiprismatic | ~2.35 |

| Dimethyl sulfoxide | 9 | Tricapped trigonal prismatic | ~2.40 |

The coordination geometry in aqueous media exhibits remarkable stability, with the square antiprismatic arrangement of eight water molecules providing optimal electrostatic stabilization while minimizing steric crowding [10]. Extended X-ray absorption fine structure spectroscopy confirms the structural assignments, demonstrating excellent agreement between experimental and theoretical predictions for the ytterbium(III) hydration sphere [29].

Ligand Exchange and Solvation Spheres

The ligand exchange kinetics of ytterbium(III) trifluoromethanesulfonate in solution demonstrate unique characteristics attributable to the metal ion's position at the end of the lanthanide series [13] [27]. Dynamic luminescence-decay measurements reveal that water-coordination numbers vary significantly with solvent composition, with values ranging from 5.1 in solutions containing minimal water content to 8.3 in water-saturated environments [13]. The exchange process involves rapid equilibration between coordinated water molecules and bulk solvent, facilitated by the relatively weak ytterbium-oxygen bonds compared to early lanthanide analogs [27].

Solvation sphere studies indicate that ytterbium(III) maintains consistent coordination numbers across different solvent systems while exhibiting solvent-dependent geometric preferences [10] [26]. In methanol solutions, the metal ion preserves eight-coordinate geometry identical to aqueous systems, whereas dimethyl sulfoxide promotes nine-coordinate arrangements due to the larger steric requirements of the sulfoxide donor atoms [10]. The transition between coordination states occurs through associative mechanisms involving temporary higher-coordinate intermediates [27].

The influence of trifluoromethanesulfonate counterions on ligand exchange processes proves minimal in dilute solutions, where complete dissociation of the salt predominates [13] [29]. Molecular dynamics simulations combined with X-ray absorption spectroscopy demonstrate that trifluoromethanesulfonate anions remain primarily in the second coordination sphere, allowing unimpeded water exchange at the metal center [29]. The exchange rates exhibit temperature dependence consistent with an associative mechanism, where incoming ligands coordinate before departure of the leaving group [27].

| Solvent System | Water Coordination Number | Exchange Mechanism | Rate Constant |

|---|---|---|---|

| 100% Water | 8.3 | Associative | Fast |

| 90% Water/THF | 8.1 | Associative | Fast |

| 20% Water/THF | 7.8 | Associative | Moderate |

| 1% Water/THF | 5.1 | Associative | Slow |

Coordination Number Variability

Ytterbium(III) trifluoromethanesulfonate exhibits exceptional coordination number flexibility, with documented examples ranging from six-coordinate to ten-coordinate complexes depending on ligand characteristics and reaction conditions [21] [25]. The coordination number variability stems from the metal ion's intermediate size within the lanthanide series, positioning it at the transition point between high-coordinate and lower-coordinate preferences [21]. Crystallographic studies reveal that coordination numbers of eight and nine possess similar thermodynamic stabilities for ytterbium(III), making the final coordination geometry highly sensitive to environmental factors [28].

The structural diversity in ytterbium(III) coordination compounds reflects the balance between electrostatic attraction and steric repulsion [25]. Small monodentate ligands such as water molecules favor higher coordination numbers, with eight-coordinate square antiprismatic and nine-coordinate tricapped trigonal prismatic geometries being most common [21]. Conversely, bulky multidentate ligands impose steric constraints that limit coordination numbers to six or seven, often resulting in distorted octahedral or capped trigonal prismatic arrangements [15] [24].

Solid-state structures of ytterbium(III) trifluoromethanesulfonate demonstrate coordination number dependence on crystallization conditions and counterion interactions [21] [28]. The triflate salts crystallize with nine-coordinate ytterbium centers when extensive hydrogen bonding networks stabilize the structure, but transition to eight-coordinate geometries under different packing arrangements [28]. This structural flexibility enables the formation of polymorphic modifications with distinct physical properties [21].

| Ligand Type | Typical Coordination Number | Preferred Geometry | Structural Examples |

|---|---|---|---|

| Water molecules | 8-9 | Square antiprismatic/Tricapped trigonal prismatic | Aqua complexes |

| Chelating carboxylates | 8-10 | Irregular polyhedra | Framework structures |

| Bulky amides | 6-7 | Distorted octahedral | Molecular complexes |

| Phenanthroline derivatives | 8 | Square antiprismatic | Luminescent complexes |

Counterion Interactions and Ionic Pairing

The trifluoromethanesulfonate counterion exhibits weak coordination tendencies toward ytterbium(III), primarily remaining in the outer coordination sphere under most solution conditions [29]. Molecular dynamics simulations reveal that triflate anions approach the metal center to distances of approximately 4-5 Angstroms but rarely penetrate the first coordination sphere occupied by solvent molecules [29]. This behavior contrasts markedly with more strongly coordinating anions such as nitrate, which forms direct metal-anion bonds with ytterbium(III) in solution [29].

The ionic pairing behavior of ytterbium(III) trifluoromethanesulfonate depends critically on solution concentration and solvent properties [14] [29]. In dilute aqueous solutions, complete ionic dissociation predominates, with negligible ion pair formation detected by spectroscopic methods [29]. However, concentrated solutions or mixed solvent systems promote increased association between ytterbium(III) cations and trifluoromethanesulfonate anions, resulting in contact ion pairs and solvent-separated ion pairs [14].

Terahertz spectroscopy investigations of concentrated ytterbium trifluoromethanesulfonate solutions provide direct evidence for the formation of weak contact ion pairs [14]. The spectral signatures indicate that ion pairing occurs through outer-sphere coordination, where trifluoromethanesulfonate anions occupy second-shell positions while maintaining their solvation environments [14]. This weak association contrasts with the stronger ion pairing observed for ytterbium halides, particularly ytterbium chloride, which forms more intimate contact pairs in concentrated solutions [14].

The influence of counterion interactions on ytterbium coordination chemistry extends to ligand substitution reactions and catalytic processes [13]. Triflate dissociation facilitates substrate coordination by providing accessible coordination sites, enhancing the Lewis acidity of the metal center [13]. The reversible nature of triflate association enables dynamic coordination behavior essential for catalytic turnover in organic transformations [2] [4].

| Counterion | Coordination Mode | Ion Pair Stability | Solution Behavior |

|---|---|---|---|

| Trifluoromethanesulfonate | Outer-sphere | Weak | Complete dissociation (dilute) |

| Chloride | Inner/outer-sphere | Moderate | Contact ion pairs (concentrated) |

| Bromide | Outer-sphere | Weak | Minimal association |

| Nitrate | Inner-sphere | Strong | Direct coordination |

UNII

GHS Hazard Statements

H315 (90.48%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (90.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (92.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant